5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid
Overview
Description
5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a bromine atom and a tert-butylaminocarbonyl group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid typically involves the following steps:
Aminocarbonylation: The attachment of the tert-butylaminocarbonyl group.
Boronic Acid Formation:
The final step involves the formation of the boronic acid group, often achieved through the reaction of an organolithium or Grignard reagent with a boron-containing compound .
Industrial Production Methods
Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness. These methods often involve continuous flow processes and the use of automated reactors to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols or other oxygenated derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of pharmaceutical intermediates.
Material Science: Used in the development of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid in Suzuki-Miyaura coupling involves the following steps:
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium catalyst forms the carbon-carbon bond and is regenerated for another catalytic cycle.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the bromine and tert-butylaminocarbonyl groups, making it less versatile in certain synthetic applications.
4-Bromo-3-(tert-butylaminocarbonyl)phenylboronic Acid: Similar structure but with the bromine atom in a different position, which can affect its reactivity and selectivity in chemical reactions.
Uniqueness
5-Bromo-3-(tert-butylaminocarbonyl)phenylboronic acid is unique due to the presence of both the bromine atom and the tert-butylaminocarbonyl group, which provide additional sites for functionalization and enhance its utility in complex organic synthesis .
Properties
IUPAC Name |
[3-bromo-5-(tert-butylcarbamoyl)phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BBrNO3/c1-11(2,3)14-10(15)7-4-8(12(16)17)6-9(13)5-7/h4-6,16-17H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDNJKTZWQYTNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Br)C(=O)NC(C)(C)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BBrNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301151291 | |
Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.96 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121512-70-5 | |
Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-70-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Boronic acid, B-[3-bromo-5-[[(1,1-dimethylethyl)amino]carbonyl]phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301151291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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